Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate - 372198-69-1

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Catalog Number: EVT-360423
CAS Number: 372198-69-1
Molecular Formula: C10H9BrN2O2
Molecular Weight: 269.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate and its derivatives represent a class of compounds with a wide range of biological activities. These compounds have been synthesized and evaluated for their potential therapeutic applications, including anti-hepatitis B virus activity, antiulcer properties, antitubercular activity, and more. The interest in these compounds stems from their diverse pharmacological properties and their potential to serve as key intermediates in the synthesis of various biologically active molecules.

Synthesis Analysis

While the provided abstracts lack specific details on synthesizing Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, several papers offer insights into preparing similar imidazo[1,2-a]pyridine derivatives. One common approach involves the reaction of substituted 2-aminopyridines with α-halocarbonyl compounds. [, , , , , ]

For instance, Ethyl 8-methylimidazo-[1,2-a]pyridine-2-carboxylate has been synthesized via the reaction of 2-amino-3-picoline with ethyl bromopyruvate. [] This suggests a possible synthetic route for Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate could involve using a 5-bromo-2-aminopyridine derivative as a starting material.

Molecular Structure Analysis

Although specific molecular structure analysis data for Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate is not available in the provided abstracts, general structural features can be inferred from analogous compounds. Imidazo[1,2-a]pyridine derivatives typically exhibit a planar or near-planar structure due to the conjugated π-electron system across the fused rings. [, ] The presence of the bromine substituent and ethyl carboxylate group may introduce steric hindrance, influencing the overall conformation and potential intermolecular interactions.

Chemical Reactions Analysis
  • Suzuki-Miyaura Cross-Coupling Reactions: The bromine atom serves as a handle for introducing aryl or heteroaryl substituents via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction has been employed to synthesize 8-aryl tricyclic pyridinones from a similar imidazo[1,2-a]pyridine derivative. [] This methodology could be applied to Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate for diversifying the substitution pattern on the imidazo[1,2-a]pyridine core.

  • Hydrolysis and Amide Formation: The ethyl carboxylate group can undergo hydrolysis to yield the corresponding carboxylic acid. This acid can then be coupled with amines to generate a diverse array of amide derivatives, potentially enhancing the compound's biological activity and physicochemical properties. This strategy has been successfully employed for synthesizing 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid amides. []

Applications in Various Fields

Antiviral Applications

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate derivatives have been synthesized and evaluated for their efficacy against HBV. Compounds such as 10o and 10s have been identified as promising candidates due to their high effectiveness in inhibiting HBV DNA replication1. These findings suggest potential applications in the treatment of hepatitis B.

Gastrointestinal Applications

In the field of gastroenterology, derivatives of ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate have been found to possess antiulcer properties. One such compound has been shown to inhibit H+/K(+)-ATPase, providing mucosal protection and demonstrating greater antiulcer activity than cimetidine in animal models2. The unique reaction of this compound with thiols under acidic conditions further elucidates its antisecretory action4.

Antitubercular Applications

The design and synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides containing various amine moieties have led to new anti-TB agents. These agents exhibit excellent in vitro activity against both drug-sensitive and multidrug-resistant MTB strains, highlighting their potential as antitubercular drugs3.

Synthesis of Intermediates

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate derivatives also serve as key intermediates in the synthesis of other biologically active compounds. For example, the synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an intermediate of the insecticide chlorantraniliprole, demonstrates the utility of these compounds in the development of agricultural chemicals6.

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate

Compound Description: This compound is a boronic ester derivative, often targeted in palladium-catalyzed Suzuki–Miyaura borylation reactions. []

Relevance: This compound shares the core imidazo[1,2-a]pyridine structure with ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. The key difference lies in the substitution at the 6-position, where the bromo group in the target compound is replaced by a boronic ester group in this related compound. [] This highlights the potential for derivatizing the 6-position of the target compound using borylation reactions.

Reference:

[6,6′-biimidazo[1,2-a]pyridine]-2,2′-dicarboxamide derivatives

Compound Description: This set of derivatives represents a dimeric form of the imidazo[1,2-a]pyridine core, often formed as a byproduct during palladium-catalyzed borylation attempts on ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. These derivatives were subsequently utilized in anti-cancer and anti-tuberculosis studies, with some displaying moderate activity. []

Relevance: These derivatives are formed via dimerization of the target compound, ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, indicating a potential reaction pathway under certain borylation conditions. [] The carboxamide functionality also suggests possible modifications at the carboxylate group of the target compound.

Reference:

Ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives

Compound Description: This series of compounds features a hydroxyl group at the 8-position of the imidazo[1,2-a]pyridine core and was investigated for anti-hepatitis B virus (HBV) activity. A subset of these compounds exhibited promising activity against HBV DNA replication. []

Relevance: These derivatives share the core imidazo[1,2-a]pyridine structure, the bromo substituent at the 6-position, and the ethyl carboxylate at the 3-position with the target compound, ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. The inclusion of a hydroxyl group at the 8-position indicates a potential site for modification in the target compound. []

Reference:

Ethyl 6-nitro-2-phenylaminoimidazo[1,2-a]pyridine-3-carboxylate

Compound Description: This compound is characterized by a nitro group at the 6-position and a phenylamino substituent at the 2-position of the imidazo[1,2-a]pyridine core. Its structure was confirmed through spectroscopic analysis, highlighting its near-planar conformation. []

Relevance: This compound is structurally similar to ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, sharing the core imidazo[1,2-a]pyridine scaffold and the ethyl carboxylate group at the 3-position. The presence of a nitro group at the 6-position, where the target compound has a bromo group, suggests potential for functional group interconversions at this position. Additionally, the phenylamino group at the 2-position highlights another potential site for modification on the imidazo[1,2-a]pyridine ring system. []

Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate

Compound Description: This compound possesses an amino group at the 8-position and a bromo substituent at the 6-position of the imidazo[1,2-a]pyridine core. The crystal structure reveals two distinct molecular conformations within the asymmetric unit, linked by hydrogen bonds. []

Relevance: This compound closely resembles ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, differing only in the position of the carboxylate group (2-position vs. 3-position). This positional isomer highlights the significance of substituent placement on the imidazo[1,2-a]pyridine ring system. []

Mechanism of Action

The mechanism of action of ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate derivatives varies depending on the specific compound and its target. For instance, some derivatives have been shown to inhibit the replication of hepatitis B virus (HBV) DNA in HepG2.2.15 cells, with IC50 values ranging from 1.3 to 9.1 µM, indicating potent antiviral activity1. Another derivative, acting as a H+/K(+)-ATPase inhibitor, provides mucosal protection and exhibits antiulcer activity by inhibiting gastric acid secretion2. This compound's mechanism involves a reaction with thiols, which differs from the reaction mechanisms of common H+/K(+)-ATPase inhibitors like omeprazole or lansoprazole4. Additionally, certain imidazo[1,2-a]pyridine-3-carboxamide derivatives have been designed to target drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (MTB), showcasing their potential as new antitubercular agents3.

Properties

CAS Number

372198-69-1

Product Name

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

IUPAC Name

ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3

InChI Key

VMTDOHAWLUJHAI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)Br

Synonyms

IMidazo[1,2-a]pyridine-3-carboxylic acid, 6-broMo-, ethyl ester;ethyl 6-broMoH-iMidazo[1,2-a]pyridine-3-carboxylate;6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester;6-bromoImidazo[1,2-a]pyridine-3-Carbocylic acid ethyl ester

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.